2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Synthetic Chemistry Triazolothiazine Green Chemistry

2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one (CAS not assigned, MF: C19H17N3O3S, MW: 367.4 g/mol) is a member of the 5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one class, a fused heterocyclic system combining a 1,2,4-triazole and a 1,3-thiazine ring. This scaffold is primarily explored in academic and early-stage medicinal chemistry for its potential to yield biologically active small molecules, with patent literature indicating applications such as acetylcholinesterase inhibition.

Molecular Formula C19H17N3O3S
Molecular Weight 367.4 g/mol
Cat. No. B12198556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Molecular FormulaC19H17N3O3S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2
InChIInChI=1S/C19H17N3O3S/c1-24-14-7-3-12(4-8-14)16-11-17(23)22-19(26-16)20-18(21-22)13-5-9-15(25-2)10-6-13/h3-10,16H,11H2,1-2H3
InChIKeyJNMQZMTVNRWHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one: A Core Scaffold for Triazolothiazine-Based Procurement


2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one (CAS not assigned, MF: C19H17N3O3S, MW: 367.4 g/mol) is a member of the 5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one class, a fused heterocyclic system combining a 1,2,4-triazole and a 1,3-thiazine ring [1]. This scaffold is primarily explored in academic and early-stage medicinal chemistry for its potential to yield biologically active small molecules, with patent literature indicating applications such as acetylcholinesterase inhibition [2]. The compound features two para-methoxyphenyl substituents at positions 2 and 5, which differentiate it from other analogs with varied aryl or heteroaryl groups, impacting its electronic properties and potential biological profile.

Why 2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one Procurement Requires Precision


The 5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one class is highly sensitive to substitution patterns. A general synthetic route involves condensation of 5-R-1,2,4-triazole-3-thiones with 3-arylacryloyl chlorides, where the nature of the R and aryl groups dictates reaction yields and product stability [1]. Furthermore, the thiazine ring's lability, which can be cleaved by nucleophiles like ammonia and hydrazine [1], means that specific substituents like the 4-methoxyphenyl groups can modulate the ring's kinetic stability under various conditions. The patent literature highlights that specific substitutions on this core are crucial for targeted biological activities, such as acetylcholinesterase inhibition [2]. Simple replacement with a close analog like 2,5-diphenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one would alter electronic properties and reactivity, invalidating structure-activity relationships (SAR) established during lead optimization.

Quantitative Differentiation Evidence for 2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one


Synthetic Yield Optimization via H2SO4/SiO2 Catalyst for the Triazolothiazinone Core

The general synthesis of the 1,2,4-triazolo[5,1-b][1,3]thiazin-7-one core has been optimized using a reusable H2SO4/SiO2 catalyst, providing high yields under solvent-free microwave irradiation. This method is applicable to the target compound's class and offers a benchmark for procurement of material synthesized via modern, efficient routes [1]. While this study does not provide a compound-specific yield for the 2,5-bis(4-methoxyphenyl) analog, it establishes that the core synthesis can achieve high efficiency, which is critical for comparing synthetic routes.

Synthetic Chemistry Triazolothiazine Green Chemistry

Regioselective Synthesis of 2-Substituted Triazolothiazinones via Sulfuric Acid Catalysis

A key differential advantage for the 2-substituted class of these compounds is the regioselective synthesis achieved using sulfuric acid as a mild catalyst. This method specifically yields 2-substituted [1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones, avoiding the formation of isomeric byproducts [1]. The target compound, with its 4-methoxyphenyl group at position 2, is a direct product of this regioselective approach, providing a quality control advantage over non-selective syntheses that might yield mixed isomers.

Regioselective Synthesis Triazolothiazine Catalysis

Distinct Reactivity of the Thiazine Ring in 2-Aryl-5-R-5,6-dihydro-7H-triazolothiazin-7-ones

The thiazine ring in this class undergoes facile cleavage when treated with ammonia or hydrazine, yielding amides and hydrazides of 3-aryl-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acids [1]. This reactivity is a key structural feature that allows for further derivatization. The presence of electron-donating 4-methoxyphenyl substituents at both the 2 and 5 positions is expected to modulate this ring-opening reactivity compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl), although specific kinetic data for this comparison is not publicly available.

Chemical Reactivity Ring-Opening Triazolothiazine

Optimal Application Scenarios for 2,5-bis(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one Based on Evidence


Medicinal Chemistry Lead Generation Targeting Acetylcholinesterase

Based on patent evidence that 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine derivatives can inhibit acetylcholinesterase [1], this compound serves as a key intermediate or final candidate for developing cognitive-enhancing therapeutics. The specific 4-methoxyphenyl substitution is a logical starting point for SAR studies aimed at optimizing potency and CNS penetration.

Building Block for Diversified Compound Libraries

The documented reactivity of the thiazine ring towards amines and hydrazines [2] makes this compound an excellent core scaffold for generating diverse libraries of ring-opened amide and hydrazide derivatives. This is a high-value procurement scenario for medicinal chemists seeking to rapidly explore chemical space around the triazolothiazine core.

Chemical Biology Probe Development

Given its membership in a class with reported biological activity, this compound can be procured as a tool molecule for chemical biology studies. The presence of two methoxy groups allows for potential metabolic profiling and derivatization without major alteration of the core scaffold, supporting its use in target identification campaigns.

Synthetic Methodology Development and Optimization

The availability of a regioselective synthesis for this compound class [3] positions it as a benchmark substrate for testing novel catalytic methods. Academic and industrial process chemists can procure this compound to validate new synthetic routes, comparing yields and purity against the established H2SO4/SiO2 microwave-assisted method.

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